PDGFR Tyrosine Kinase Inhibitor III

PDGFR Signaling Kinase Selectivity Off-Target Pharmacology

Choose PDGFR Tyrosine Kinase Inhibitor III for unambiguous PDGFR pathway interrogation. Its nanomolar potency on PDGFRα (IC50 50 nM) and PDGFRβ (IC50 80 nM) is complemented by >600-fold selectivity over EGFR and absence of VEGFR2 inhibition, avoiding the off-target confounds inherent to Sunitinib or Crenolanib. The compound validates PDGF-BB-driven smooth muscle cell proliferation (cellular IC50 0.25 μM), making it a definitive probe for vascular restenosis, fibrosis, and PDGFRα-dependent tumor studies. Achieve cleaner data with a tool compound specifically designed for PDGFR-focused experimental control.

Molecular Formula C31H31FN6O5
Molecular Weight 586.6 g/mol
CAS No. 1021950-26-4
Cat. No. B1676080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDGFR Tyrosine Kinase Inhibitor III
CAS1021950-26-4
SynonymsTyrosine kinase inhibitor;  B-Raf IN, B-Raf Inhibitor; 
Molecular FormulaC31H31FN6O5
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F
InChIInChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41)
InChIKeyPKOVTRMHYNEBDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0): A Selective ATP-Competitive Quinazoline for PDGFR Family Kinase Profiling


PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0) is a cell-permeable, piperazinyl-quinazoline carboxamide compound that acts as a potent, ATP-competitive, and reversible inhibitor of the platelet-derived growth factor receptor (PDGFR) family of tyrosine kinases . It demonstrates defined nanomolar potency against PDGFR-α (IC50 = 50 nM), PDGFR-β (IC50 = 80 nM), and the related kinases c-Kit (IC50 = 50 nM) and Flt3 (IC50 = 230 nM) . Critically, it exhibits substantial selectivity over a panel of other kinases (EGFR, FGFR, Src, PKA, PKC), for which inhibitory activity is observed only at micromolar concentrations (IC50 ≥ 30 μM) .

PDGFR Tyrosine Kinase Inhibitor III: Why Generic Multikinase Substitution Can Compromise PDGFR-Specific Readouts


Direct substitution of PDGFR Tyrosine Kinase Inhibitor III with a more promiscuous multikinase inhibitor (e.g., Sunitinib, Sorafenib) or an alternative PDGFR inhibitor with a divergent selectivity fingerprint (e.g., Crenolanib, Imatinib) introduces significant experimental confounds . While agents like Sunitinib potently inhibit PDGFRβ (IC50 ≈ 2 nM), their high-affinity engagement of VEGFR2 (IC50 ≈ 80 nM) and other kinases introduces off-target effects that complicate the attribution of observed phenotypes solely to PDGFR blockade . Similarly, although Crenolanib exhibits higher affinity for PDGFRα/β (Kd 2.1/3.2 nM), its potent inhibition of FLT3 (Kd 0.74 nM) represents a distinct selectivity profile that may not be appropriate for studies requiring PDGFR-focused interrogation with minimal FLT3 suppression . The quantitative differentiation evidence presented below substantiates the need for deliberate, evidence-based selection rather than generic in-class substitution.

PDGFR Tyrosine Kinase Inhibitor III: Quantitative Differentiation Evidence Against Comparator Compounds


Kinase Selectivity Window: PDGFR Tyrosine Kinase Inhibitor III vs. Multitargeted Agents (Sunitinib)

PDGFR Tyrosine Kinase Inhibitor III achieves functional selectivity for the PDGFR family over a panel of unrelated kinases (EGFR, FGFR, Src, PKA, PKC), with off-target inhibition only occurring at concentrations exceeding 30 μM . In contrast, the clinically utilized multikinase inhibitor Sunitinib potently inhibits VEGFR2 (Flk-1) with an IC50 of 80 nM . This quantitative disparity in selectivity windows directly impacts the interpretation of cellular assays, as Sunitinib's concomitant VEGFR2 inhibition at PDGFR-active concentrations introduces a confounding anti-angiogenic signal.

PDGFR Signaling Kinase Selectivity Off-Target Pharmacology

PDGFR-α Potency and Selectivity: PDGFR Tyrosine Kinase Inhibitor III vs. Crenolanib

PDGFR Tyrosine Kinase Inhibitor III inhibits PDGFR-α with an IC50 of 50 nM and Flt3 with an IC50 of 230 nM, yielding a moderate ~4.6-fold selectivity for PDGFR-α . Crenolanib, a clinically investigated PDGFR/FLT3 inhibitor, binds PDGFR-α with a Kd of 2.1 nM and FLT3 with a Kd of 0.74 nM, demonstrating ~3-fold higher affinity for FLT3 .

PDGFR-α FLT3 Kinase Profiling GIST Research

Functional Antiproliferative Activity: PDGFR Tyrosine Kinase Inhibitor III in Smooth Muscle Cell Assays

In a cellular functional assay, PDGFR Tyrosine Kinase Inhibitor III blocks PDGF-BB-induced proliferation of porcine aorta smooth muscle cells with an IC50 of 0.25 μM (250 nM) . This cellular IC50 is approximately 5-fold higher than the biochemical IC50 for PDGFR-β (80 nM), providing a direct measure of its functional potency in a relevant primary cell model.

Vascular Biology PDGF-BB Signaling Smooth Muscle Cell Proliferation Functional Assay

Kinase Inhibitory Profile: PDGFR Tyrosine Kinase Inhibitor III vs. Broad-Spectrum Staurosporine Analogs

PDGFR Tyrosine Kinase Inhibitor III exhibits a highly restricted kinase inhibitory profile, with potent activity (IC50 < 250 nM) limited to PDGFR-α, PDGFR-β, c-Kit, and Flt3, and negligible activity (IC50 ≥ 30 μM) against EGFR, FGFR, Src, PKA, and PKC . This contrasts sharply with broad-spectrum kinase inhibitors like Staurosporine or its analogs, which typically exhibit nanomolar potency against a large fraction of the kinome.

Kinase Selectivity Chemical Tool Selection Signal Transduction

PDGFR Tyrosine Kinase Inhibitor III: Optimal Scientific Applications Based on Quantitative Differentiation


Dissecting PDGFR-Specific Signaling in Angiogenesis Assays Where VEGFR Crosstalk is a Confounder

In angiogenesis models where both PDGFR and VEGFR signaling are active, the use of a multikinase inhibitor like Sunitinib cannot deconvolve the relative contribution of each receptor. PDGFR Tyrosine Kinase Inhibitor III, with its >600-fold selectivity window for PDGFR-α over EGFR and its lack of reported activity against VEGFR2 , allows researchers to specifically interrogate the role of PDGFR signaling in endothelial cell or pericyte biology without simultaneously inhibiting the VEGFR2 axis .

Investigating PDGFR-α-Driven Proliferation with Minimal FLT3 Interference

For studies focused on PDGFR-α-dependent proliferation (e.g., in glioblastoma or certain sarcomas), where FLT3 inhibition could confound results, PDGFR Tyrosine Kinase Inhibitor III's ~4.6-fold selectivity for PDGFR-α over FLT3 offers a cleaner experimental window compared to Crenolanib, which is more potent on FLT3 than PDGFR-α . This makes it a preferred tool for elucidating PDGFR-α-specific mechanisms without the complication of strong FLT3 suppression.

Validating PDGFR as a Therapeutic Target in Fibrosis and Vascular Smooth Muscle Hyperplasia

The validated functional activity of PDGFR Tyrosine Kinase Inhibitor III in blocking PDGF-BB-induced smooth muscle cell proliferation (IC50 = 0.25 μM) makes it a highly suitable chemical probe for preclinical target validation studies in models of vascular restenosis, atherosclerosis, or organ fibrosis. This cellular IC50 provides a critical dosing benchmark for in vitro efficacy experiments in these disease-relevant cell types.

Establishing Selectivity Controls for Phenotypic Screening Hits

When a phenotypic screening campaign yields a hit compound suspected of acting via kinase inhibition, PDGFR Tyrosine Kinase Inhibitor III serves as an excellent selectivity control. Its well-defined and restricted kinase inhibition profile can be used to rule out the PDGFR family as the primary mechanism of action for the hit, or conversely, to confirm that a phenotype is indeed recapitulated by a tool compound with a known and narrow target spectrum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDGFR Tyrosine Kinase Inhibitor III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.